molecular formula C5H5BrN2 B1278442 2-Bromo-4-methylpyrimidine CAS No. 130645-48-6

2-Bromo-4-methylpyrimidine

Cat. No. B1278442
Key on ui cas rn: 130645-48-6
M. Wt: 173.01 g/mol
InChI Key: UZIJEBOLOXOVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260441B2

Procedure details

Palladium acetate (45 mg, 0.2 mmol), BINAP (62 mg, 0.1 mmol) and cesium carbonate (650 mg, 2 mmol) were suspended in anhydrous 1,4-dioxane (3 ml) under an argon atmosphere and sonicated for 45 minutes. 2-Bromo-4-methylpyrimidine (173 mg, 1 mmol) and tert-butyl piperazine-1-carboxylate (208 mg, 1.3 mmol) were dissolved in 3 ml anhydrous 1,4-dioxane and the resulting solution was added to the catalyst-containing mixture. The resulting mixture was stirred at 110° C. overnight, afterwards diluted with ethyl acetate and filtered. The filtrate was evaporated to dryness under reduced pressure and the residue was purified by column chromatography (silica, gradient from DCM to DCM/ethyl acetate 8/2) to yield 120 mg of a brown oil (0.43 mmol, 43%) MS (APCI) m/z=279.2 [M+1]+.
Name
Quantity
62 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
650 mg
Type
reactant
Reaction Step Two
Quantity
173 mg
Type
reactant
Reaction Step Three
Quantity
208 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
45 mg
Type
catalyst
Reaction Step Six
Yield
43%

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].Br[C:54]1[N:59]=[C:58]([CH3:60])[CH:57]=[CH:56][N:55]=1.[N:61]1([C:67]([O:69][C:70]([CH3:73])([CH3:72])[CH3:71])=[O:68])[CH2:66][CH2:65][NH:64][CH2:63][CH2:62]1>O1CCOCC1.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:60][C:58]1[CH:57]=[CH:56][N:55]=[C:54]([N:64]2[CH2:63][CH2:62][N:61]([C:67]([O:69][C:70]([CH3:73])([CH3:72])[CH3:71])=[O:68])[CH2:66][CH2:65]2)[N:59]=1 |f:1.2.3,8.9.10|

Inputs

Step One
Name
Quantity
62 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Step Two
Name
cesium carbonate
Quantity
650 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
173 mg
Type
reactant
Smiles
BrC1=NC=CC(=N1)C
Name
Quantity
208 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
45 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 110° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sonicated for 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
the resulting solution was added to the catalyst-containing mixture
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica, gradient from DCM to DCM/ethyl acetate 8/2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NC(=NC=C1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.43 mmol
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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